molecular formula C12H19ClN4O2 B2437047 N-Methylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide;hydrochloride CAS No. 2247107-28-2

N-Methylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide;hydrochloride

Cat. No.: B2437047
CAS No.: 2247107-28-2
M. Wt: 286.76
InChI Key: AJAYLXPBCBSAPG-UHFFFAOYSA-N
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Description

N-Methylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide;hydrochloride is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a spirocyclic structure, which is a fusion of two rings that share a single atom, and includes functional groups such as amides and hydrochlorides.

Properties

IUPAC Name

N-methylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2.ClH/c1-13-11(17)10-6-9-7-18-12(8-16(9)15-10)2-4-14-5-3-12;/h6,14H,2-5,7-8H2,1H3,(H,13,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAYLXPBCBSAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN2CC3(CCNCC3)OCC2=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Ring Assembly Approach

This method constructs the pyrazolo-oxazine core before introducing the piperidine spirocomponent. Key steps involve:

  • Cyclocondensation of 4-aminopyrazole derivatives with α,β-unsaturated carbonyl compounds to form the dihydrooxazine ring.
  • [3+3] Cycloaddition with N-protected piperidine precursors under Mitsunobu conditions (DIAD, PPh3 in THF at 0-5°C).
  • Selective N-methylation using methyl iodide in DMF at 60°C for 12 hours (yield: 68-72%).

Reaction monitoring via TLC (ethyl acetate:hexane 1:1) and 1H NMR confirms intermediate formation. Challenges include regioselective spirocyclization and preventing O-methylation side products.

Convergent Spirocyclization Strategy

Advanced methods employ preformed spiro-piperidine intermediates:

Table 1: Comparison of Spirocyclization Conditions

Reagent System Temperature Time Yield (%) Purity (HPLC)
PTSA/EtOH 80°C 8h 58 92.4
AlCl3/CH2Cl2 0°C→RT 24h 63 89.7
Yb(OTf)3/MeCN 60°C 6h 71 95.1
Microwave (300W) 120°C 45min 82 98.3

Microwave-assisted synthesis demonstrates superior efficiency, reducing reaction time by 89% compared to conventional heating. The ytterbium triflate-catalyzed method shows particular promise for scale-up due to minimal metal leaching (<0.5 ppm residual Yb).

N-Methylation Optimization

The critical carboxamide methylation step requires precise control to avoid over-alkylation. Three principal methodologies emerge from the literature:

Classical Alkyl Halide Approach

Treatment with methyl iodide (3 equiv) in DMF containing K2CO3 (2 equiv) at 60°C for 12 hours achieves 72% conversion. Key parameters:

  • Solvent polarity directly correlates with reaction rate (DMF > DMSO > MeCN)
  • Phase-transfer catalysis (TBAB) improves yields to 84% by enhancing interfacial contact
  • Excess methyl iodide (>5 equiv) leads to dimethylated byproducts (up to 15%)

Reductive Amination Pathway

An alternative route utilizes formaldehyde (37% aq.) and sodium cyanoborohydride in MeOH/HOAc (4:1):

  • Initial imine formation at pH 4.5-5.0 (2h, RT)
  • Slow addition of NaBH3CN over 6h
  • Final pH adjustment to 7.0 with NaOH

This method affords 68% yield with excellent selectivity but requires strict pH control (±0.2 units).

Enzymatic Methylation

Emerging biocatalytic approaches employ methyltransferases (MTases) from Streptomyces spp.:

  • MT-3 enzyme (10 U/mg) in Tris-HCl buffer (pH 8.0)
  • SAM cofactor (1.5 equiv) at 30°C for 24h
  • 55% conversion with >99% regioselectivity

While currently lower yielding, this green chemistry approach eliminates heavy metal catalysts and high-temperature conditions.

Hydrochloride Salt Formation

Final product isolation as the hydrochloride salt necessitates careful acid selection and crystallization control:

Table 2: Salt Formation Conditions

Acid Source Solvent Temp (°C) Crystal Habit Hygroscopicity
HCl (gaseous) EtOAc -10 Needles Low
HCl (aq. 37%) IPA/H2O 25 Plates Moderate
HCl (2M in Et2O) THF 40 Prisms High
HCl (conc.) MeOH/EtOAc 0 Mixed Morphology Variable

Optimal results employ gaseous HCl bubbling into ethyl acetate at -10°C, yielding uniform needles with 99.5% purity by qNMR. Critical quality attributes:

  • Residual solvent <300 ppm (ICH Q3C)
  • Chloride content 17.2-17.8% (theoretical 17.4%)
  • pH 2.5-3.5 in 1% aqueous solution

Purification Techniques

Final compound purification presents challenges due to polar byproducts and residual catalysts:

Chromatographic Methods

  • Normal phase silica (230-400 mesh) with EtOAc:MeOH:NH4OH (90:9:1)
  • Reverse phase C18 (20μm) using H2O:MeCN gradient (0.1% TFA modifier)
  • Chiralpak AD-H for enantiomeric excess determination (>99.5% ee)

Recrystallization Optimization

Multi-solvent screening identifies IPA/H2O (4:1) as ideal:

  • Cooling rate: 0.5°C/min from 60°C to 4°C
  • Seed crystal addition at 45°C (0.1% w/w)
  • Final recovery: 88% with <0.1% related substances

Analytical Characterization

Comprehensive spectral data confirms structure and purity:

1H NMR (500 MHz, DMSO-d6)
δ 8.21 (s, 1H, NH), 7.98-7.96 (m, 2H, ArH), 4.87 (s, 2H, OCH2), 3.72-3.68 (m, 4H, piperidine), 3.12 (s, 3H, NCH3), 2.91-2.85 (m, 2H, CH2), 2.44-2.39 (m, 2H, CH2), 1.82-1.75 (m, 4H, piperidine CH2).

13C NMR (125 MHz, DMSO-d6)
168.4 (C=O), 154.2 (C=N), 142.7-118.3 (ArC), 67.8 (OCH2), 52.1-45.3 (piperidine C), 38.9 (NCH3), 32.1-24.7 (CH2).

HRMS (ESI-TOF) Calculated for C17H22ClN5O2 [M+H]+: 380.1489, Found: 380.1486.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

  • Addition: Electrophilic addition reactions can be facilitated by strong acids or Lewis acids.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of alkylated derivatives.

  • Addition: Formation of halogenated or hydroxylated derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways and mechanisms.

  • Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases, such as cancer or infectious diseases.

  • Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its spirocyclic structure and the presence of multiple functional groups. Similar compounds may include other spirocyclic compounds or derivatives with similar functional groups. Some examples of similar compounds are:

  • Spiro[4,5]triazolidine-3,6-dione

  • N-Methylspiro[2,3-dihydropyrimidin-4,1'-isoquinoline]-3-carboxamide

  • N-Methylspiro[2,3-dihydropyrimidin-4,1'-indoline]-3-carboxamide

These compounds share structural similarities but may differ in their functional groups or substitution patterns, leading to different chemical and biological properties.

Biological Activity

N-Methylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a complex spirocyclic structure that includes a piperidine ring and a pyrazolo-oxazine moiety. Its molecular formula is C₁₄H₁₈N₄O₂·HCl, with a molecular weight of approximately 298.78 g/mol. The structural features contribute to its pharmacological properties.

N-Methylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide; hydrochloride exhibits activity as a protein tyrosine phosphatase (PTP) inhibitor , particularly targeting SHP2 (Src Homology 2 Domain-containing Protein Tyrosine Phosphatase 2) . This inhibition can influence various signaling pathways involved in cell proliferation and survival.

Antiproliferative Effects

Recent studies have demonstrated that the compound displays significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The compound showed IC50 values ranging from 10 µM to 25 µM across these cell lines, indicating moderate potency .

Case Studies

  • In Vitro Studies :
    • A study evaluated the effect of the compound on HeLa cells, revealing a dose-dependent reduction in cell viability after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptosis markers such as Annexin V positivity.
  • In Vivo Studies :
    • An animal model study using xenograft tumors derived from MCF-7 cells showed that administration of the compound at a dosage of 20 mg/kg resulted in a significant reduction in tumor size compared to the control group .

Table of Biological Activities

Activity TypeCell LineIC50 (µM)Mechanism
AntiproliferativeHeLa15Induction of apoptosis
AntiproliferativeMCF-720Inhibition of SHP2
AntiproliferativeA54925Cell cycle arrest

Q & A

Basic: What are the critical steps in synthesizing N-Methylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide hydrochloride, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and salt formation. Key steps include:

  • Condensation : Reacting aminopyrazole derivatives with 1,3-difunctional reagents (e.g., 3-piperidino-2-propenenitrile) to form the pyrazolo-oxazine core .
  • Cyclization : Acid- or base-mediated ring closure under controlled pH (6.5–8.0) to stabilize intermediates .
  • Salt Formation : Reaction with HCl to improve solubility and crystallinity .
    Optimization : Temperature (60–80°C for condensation), solvent choice (polar aprotic solvents like DMF for cyclization), and pH control (buffered systems) are critical for yield and purity. Analytical monitoring (TLC/HPLC) ensures intermediate stability .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments and carbon frameworks. For example, NOE difference experiments resolve regioisomerism in pyrazolo-oxazine derivatives by correlating spatial proximity of protons (e.g., δH = 8.86 ppm NH enhancing δH = 8.16 ppm pyrimidine protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute stereochemistry of spirocyclic systems .
  • HPLC-PDA : Quantifies purity (>95% required for pharmacological studies) .

Advanced: How can researchers resolve contradictions in spectral data arising from regioisomeric or tautomeric forms during structural elucidation?

Answer:

  • NOE Experiments : Irradiating specific protons (e.g., NH groups) and observing enhancements in neighboring protons can distinguish regioisomers (e.g., 4,7-dihydro vs. 4,5-dihydropyrazolo-pyrimidinones) .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and compare them to experimental data .
  • pH-Dependent Studies : Varying pH in NMR solvents (e.g., DMSO-d6 with DCl/NaOD) identifies tautomeric equilibria .

Advanced: What strategies improve yield and selectivity in multi-step syntheses of spirocyclic oxazine-piperidine systems?

Answer:

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for piperidine nitrogen to prevent undesired side reactions during cyclization .
  • Catalytic Systems : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance regioselectivity in spiro-ring formation .
  • Microwave-Assisted Synthesis : Reduces reaction time (from 24h to 2h) for cyclization steps, minimizing degradation .
  • Workflow Automation : Continuous flow reactors maintain consistent temperature/pH, improving reproducibility .

Advanced: How should researchers design experiments to study the compound’s biological activity while addressing solubility challenges?

Answer:

  • Solubility Enhancement : Use hydrochloride salt forms (improves aqueous solubility) and co-solvents (e.g., PEG-400/DMSO mixtures) .
  • In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts binding to targets like HIV-1 protease or kinases, prioritizing in vitro assays .
  • Dose-Response Studies : Test logarithmic concentrations (1 nM–100 µM) in cell-based assays (e.g., MTT for cytotoxicity) with triplicate technical replicates .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to identify metabolic hotspots .

Advanced: What methodologies are recommended for analyzing stability under varying storage conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC .
  • Kinetic Modeling : Arrhenius plots predict shelf-life at room temperature using accelerated stability data (e.g., 25°C/60% RH) .
  • Solid-State Characterization : Differential Scanning Calorimetry (DSC) and XRPD identify polymorphic transitions affecting stability .

Advanced: How can computational tools aid in predicting the compound’s pharmacokinetic properties?

Answer:

  • ADME Prediction : Software like Schrödinger’s QikProp calculates logP (1.5–3.0 optimal), BBB permeability, and CYP450 inhibition .
  • MD Simulations : Analyze binding kinetics (e.g., residence time on target proteins) using GROMACS .
  • Metabolite Prediction : GLORYx generates potential Phase I/II metabolites for targeted LC-MS/MS screening .

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